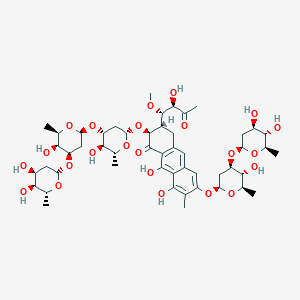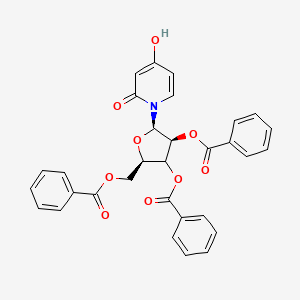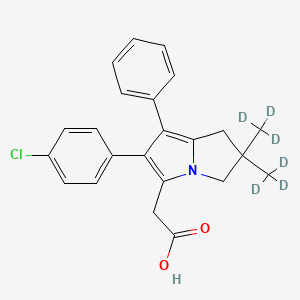
Licofelone-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Licofelone-d6, also known as ML-3000-d6, is a deuterium-labeled derivative of Licofelone. Licofelone is a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, which are involved in the inflammatory process. This compound retains the pharmacological properties of Licofelone but incorporates deuterium atoms, which can affect its pharmacokinetic and metabolic profiles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Licofelone-d6 is synthesized by incorporating deuterium atoms into the Licofelone molecule. The process involves the selective replacement of hydrogen atoms with deuterium. This can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents .
Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. These processes are optimized to ensure high yield and purity of the final product. The production typically involves the use of specialized reactors and catalysts to facilitate the deuterium exchange reactions .
Analyse Chemischer Reaktionen
Types of Reactions: Licofelone-d6 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: The compound can undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: Deuterium atoms in this compound can be replaced by other atoms or groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced metabolites of this compound, as well as substituted derivatives depending on the reaction conditions .
Wissenschaftliche Forschungsanwendungen
Licofelone-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving the COX and 5-LOX pathways due to its deuterium labeling.
Biology: Investigated for its effects on cellular processes, including apoptosis and inflammation.
Medicine: Studied for its potential therapeutic effects in conditions such as osteoarthritis, cancer, and neuroinflammatory disorders.
Industry: Utilized in the development of new anti-inflammatory drugs and as a reference standard in pharmacokinetic studies .
Wirkmechanismus
Licofelone-d6 exerts its effects through the inhibition of cyclooxygenase and 5-lipoxygenase enzymes. By inhibiting these enzymes, this compound reduces the production of inflammatory mediators such as prostaglandins and leukotrienes. This dual inhibition mechanism is responsible for its anti-inflammatory and analgesic properties. Additionally, this compound has been shown to interact with cannabinoid receptors, contributing to its therapeutic effects in neuropathic pain .
Vergleich Mit ähnlichen Verbindungen
Indomethacin: A non-selective cyclooxygenase inhibitor.
Minocycline: A 5-lipoxygenase inhibitor.
Curcumin: A natural compound with dual cyclooxygenase and 5-lipoxygenase inhibitory properties.
Capsaicin: Another natural compound with similar dual inhibitory effects
Uniqueness of Licofelone-d6: this compound is unique due to its dual inhibition of both cyclooxygenase and 5-lipoxygenase enzymes, combined with its deuterium labeling. This combination enhances its pharmacokinetic and metabolic profiles, making it a valuable compound for both research and therapeutic applications .
Eigenschaften
CAS-Nummer |
1178549-81-9 |
|---|---|
Molekularformel |
C23H22ClNO2 |
Molekulargewicht |
385.9 g/mol |
IUPAC-Name |
2-[2-(4-chlorophenyl)-1-phenyl-6,6-bis(trideuteriomethyl)-5,7-dihydropyrrolizin-3-yl]acetic acid |
InChI |
InChI=1S/C23H22ClNO2/c1-23(2)13-19-22(15-6-4-3-5-7-15)21(16-8-10-17(24)11-9-16)18(12-20(26)27)25(19)14-23/h3-11H,12-14H2,1-2H3,(H,26,27)/i1D3,2D3 |
InChI-Schlüssel |
UAWXGRJVZSAUSZ-WFGJKAKNSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C1(CC2=C(C(=C(N2C1)CC(=O)O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C([2H])([2H])[2H] |
Kanonische SMILES |
CC1(CC2=C(C(=C(N2C1)CC(=O)O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


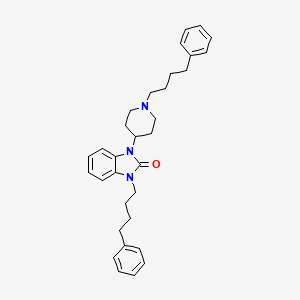
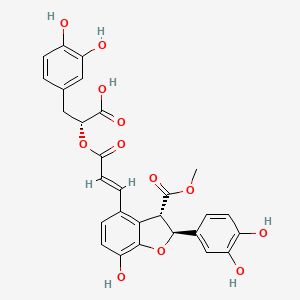
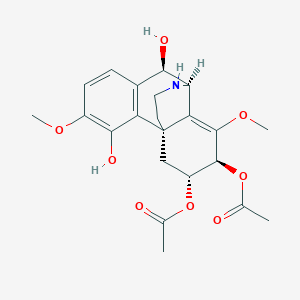
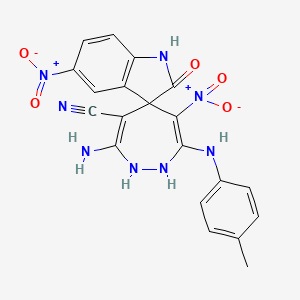
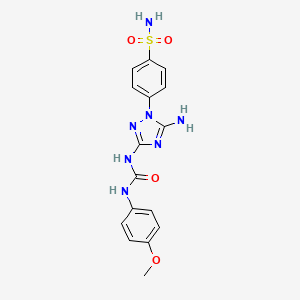
![tert-butyl N-(trideuteriomethyl)-N-[2-(trideuteriomethylamino)ethyl]carbamate](/img/structure/B12397595.png)
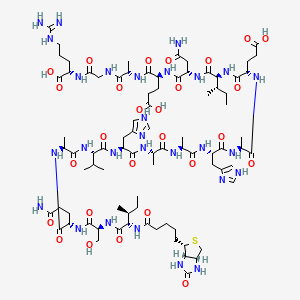
![(2Z,5E)-2-[(3-benzyl-1,3-thiazol-3-ium-2-yl)methylidene]-3-ethyl-5-(3-methyl-1,3-thiazolidin-2-ylidene)-1,3-thiazolidin-4-one;chloride](/img/structure/B12397607.png)
![4-Chloro-7-(2-deoxy-|A-D-erythro-pentofuranosyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12397615.png)

![[(2R,4S,5R)-3,4-diacetyloxy-5-(5-cyano-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12397631.png)

